molecular formula C5H7N3OS B124136 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 146120-04-9

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B124136
M. Wt: 157.2 g/mol
InChI Key: YPJUDYOKJACMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide, also known as MDPCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MDPCT is a heterocyclic compound with a molecular formula of C5H8N2OS and a molecular weight of 148.2 g/mol.

Mechanism Of Action

The mechanism of action of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. However, it is believed that 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to increase the latency of seizures induced by pentylenetetrazol and maximal electroshock. It has also been shown to reduce the production of pro-inflammatory cytokines and decrease the expression of iNOS and COX-2 in animal models of inflammation. 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to possess analgesic effects in animal models of pain.

Advantages And Limitations For Lab Experiments

One advantage of using 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments is its low toxicity. 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have a low acute toxicity in animal studies, with an LD50 of greater than 2000 mg/kg. Another advantage is its ease of synthesis, which allows for large-scale production. However, one limitation of using 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several potential future directions for research on 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a crop protectant, particularly in organic farming. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide and its potential applications in material science.

Synthesis Methods

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide can be synthesized using a variety of methods, including the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with thiosemicarbazide in the presence of a suitable catalyst. Another method involves the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with thiosemicarbazide in the presence of acetic acid. The yield of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide using these methods ranges from 60% to 85%.

Scientific Research Applications

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been studied extensively for its potential applications in various fields. In medicine, 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to possess antifungal and antibacterial properties, making it a potential candidate for crop protection. In material science, 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential use in the synthesis of novel materials.

properties

IUPAC Name

5-methyl-3-oxo-1H-pyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-2-4(9)8(7-3)5(6)10/h2,7H,1H3,(H2,6,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJUDYOKJACMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366691
Record name SBB062435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide

CAS RN

5325-86-0
Record name SBB062435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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